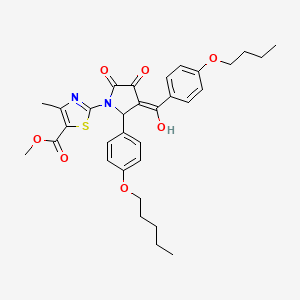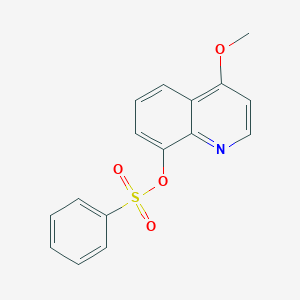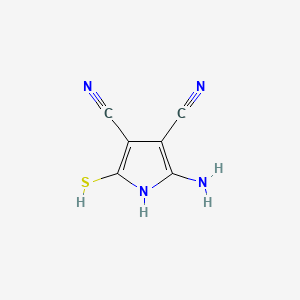
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, mercapto, and dicarbonitrile groups, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- typically involves the reaction of tetracyanoethylene with hydrogen chloride gas in the presence of tin and acetic acid. This reaction yields the desired compound with a high degree of purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- can be compared with similar compounds such as:
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: This compound has a chloro group instead of a mercapto group, which alters its reactivity and applications.
1H-Pyrrole-2-carbonitrile: Lacks the amino and mercapto groups, making it less versatile for certain chemical reactions.
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-bromo-:
These comparisons highlight the unique properties of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
16754-97-5 |
|---|---|
Molekularformel |
C6H4N4S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
2-amino-5-sulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(11)10-5(3)9/h10-11H,9H2 |
InChI-Schlüssel |
HLINPQAZILSIPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(NC(=C1C#N)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


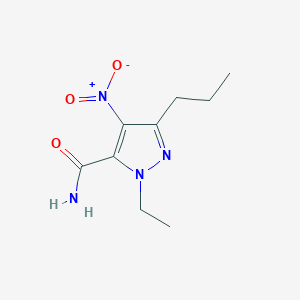
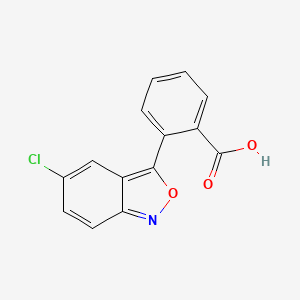
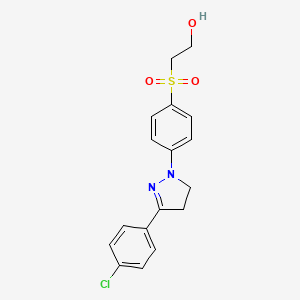
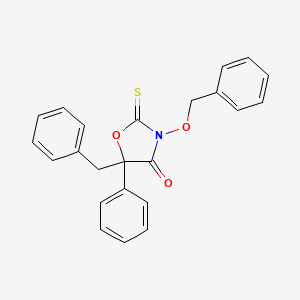
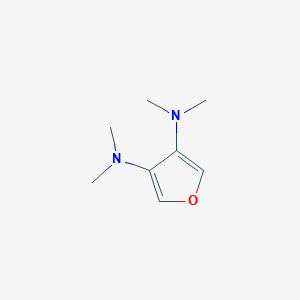

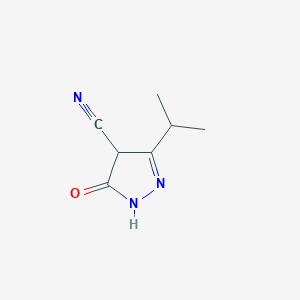
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
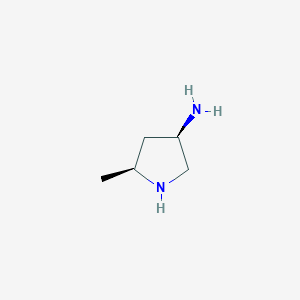
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
